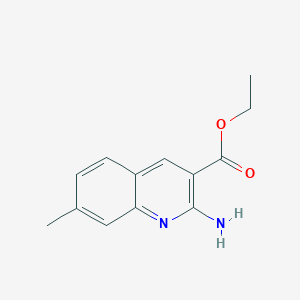
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is a complex organic compound characterized by the presence of five bromophenyl groups attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole typically involves the reaction of pyrrole with bromobenzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyrrole is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation and reduction reactions can produce pyrrole oxides or dihydropyrroles, respectively.
科学的研究の応用
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole involves its interaction with molecular targets and pathways within a system. The bromophenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s behavior and reactivity. Additionally, the pyrrole ring can act as a site for electron donation or acceptance, affecting the compound’s electronic properties and reactivity.
類似化合物との比較
- 1,2,3,4,5-Pentakis(4-chlorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-fluorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-methylphenyl)-1h-pyrrole
Comparison: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications. Additionally, the size and electronegativity of bromine atoms can affect the compound’s overall stability and solubility.
特性
分子式 |
C34H20Br5N |
|---|---|
分子量 |
842.0 g/mol |
IUPAC名 |
1,2,3,4,5-pentakis(4-bromophenyl)pyrrole |
InChI |
InChI=1S/C34H20Br5N/c35-25-9-1-21(2-10-25)31-32(22-3-11-26(36)12-4-22)34(24-7-15-28(38)16-8-24)40(30-19-17-29(39)18-20-30)33(31)23-5-13-27(37)14-6-23/h1-20H |
InChIキー |
UNRAGFJZADIWNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(N(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


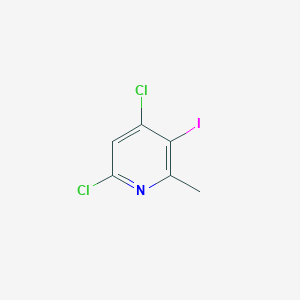

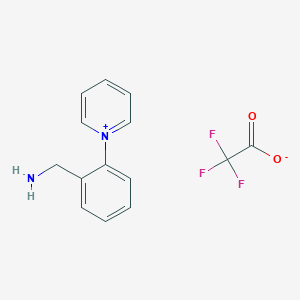




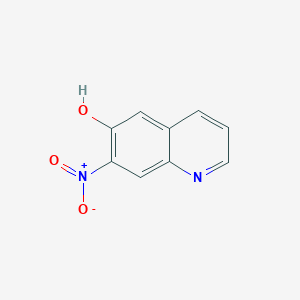
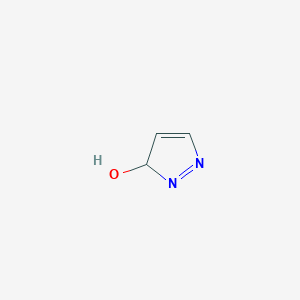
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
